molecular formula C10H10N2OS2 B169612 2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 132605-19-7

2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B169612
CAS No.: 132605-19-7
M. Wt: 238.3 g/mol
InChI Key: VUNKMNQMFCSUJN-UHFFFAOYSA-N
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Description

2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its sulfur and nitrogen-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyrimidinone derivatives under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove the double bonds or to convert the sulfur atom to a lower oxidation state.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are common oxidation products.

  • Reduction: : Reduced forms of the compound with fewer double bonds or lower oxidation state sulfur.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for drug discovery, particularly in the development of new therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical contexts.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: : Similar structure but lacks the mercapto group.

  • 3-Methyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: : Similar but with a different substitution pattern.

Uniqueness

The presence of the mercapto group in 2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one distinguishes it from similar compounds. This group can significantly alter the chemical reactivity and biological activity of the compound, making it unique in its applications.

Properties

IUPAC Name

11-methyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-12-9(13)7-5-3-2-4-6(5)15-8(7)11-10(12)14/h2-4H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNKMNQMFCSUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157665
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-methyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-19-7
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-methyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-methyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-methyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
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